molecular formula C12H14O4S B1358843 4-(Cyclopentanesulfonyl)benzoic acid CAS No. 860697-74-1

4-(Cyclopentanesulfonyl)benzoic acid

Cat. No.: B1358843
CAS No.: 860697-74-1
M. Wt: 254.3 g/mol
InChI Key: HILDSQMINZBXHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentanesulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with cyclopentanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentanesulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Cyclopentanesulfonyl)benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for drug development.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Cyclopentanesulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles such as amines or thiols. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopentanesulfonyl)benzoic acid is unique due to the presence of both the cyclopentane ring and the benzoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-cyclopentylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c13-12(14)9-5-7-11(8-6-9)17(15,16)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILDSQMINZBXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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